Neurotoxin I (Buthus occitanus tunetanus reduced)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

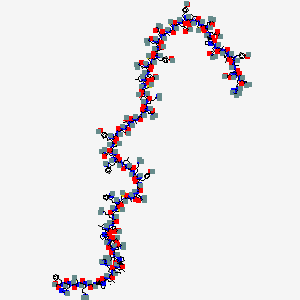

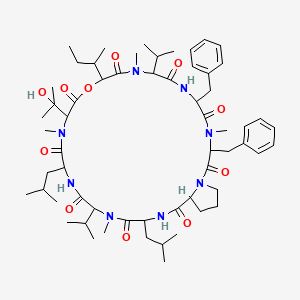

Neurotoxin I, derived from the venom of the scorpion Buthus occitanus tunetanus, is a potent alpha-neurotoxin. This compound binds to voltage-gated sodium channels in excitable cells, blocking their inactivation and leading to an increased release of neurotransmitters such as acetylcholine and catecholamines . This mechanism makes it a significant subject of study in neurotoxicology and pharmacology.

Vorbereitungsmethoden

The preparation of Neurotoxin I involves the extraction and purification from the venom of Buthus occitanus tunetanus. The venom is typically collected from the scorpions and then subjected to a series of chromatographic techniques to isolate the neurotoxin. The reduced form of Neurotoxin I is obtained by treating the purified toxin with reducing agents under controlled conditions to break disulfide bonds, resulting in a linearized form of the protein .

Analyse Chemischer Reaktionen

Neurotoxin I undergoes several types of chemical reactions, including:

Oxidation: This reaction can reform disulfide bonds in the reduced toxin, restoring its native conformation.

Reduction: Using reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol to break disulfide bonds.

Substitution: Specific amino acid residues in the toxin can be substituted through site-directed mutagenesis to study structure-function relationships.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The major products formed depend on the specific reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

Neurotoxin I has a wide range of applications in scientific research:

Chemistry: Used to study the structure and function of voltage-gated sodium channels.

Biology: Helps in understanding the physiological and pathological roles of sodium channels in excitable cells.

Medicine: Potential therapeutic applications in treating conditions related to sodium channel dysfunction, such as certain types of epilepsy and cardiac arrhythmias.

Industry: Utilized in the development of bioinsecticides due to its potent neurotoxic effects on insects.

Wirkmechanismus

Neurotoxin I exerts its effects by binding to site-3 on voltage-gated sodium channels, inhibiting their inactivation. This binding prolongs the open state of the sodium channels, leading to continuous depolarization of the affected cells. The increased release of neurotransmitters results in heightened neuronal activity, which can lead to neurotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Neurotoxin I is part of a family of alpha-neurotoxins found in scorpion venom. Similar compounds include:

Leiurus quinquestriatus quinquestriatus neurotoxins: These toxins also target sodium channels but may have different binding affinities and specificities.

Neurotoxin I is unique due to its specific binding site and the resulting prolonged depolarization effect, making it a valuable tool for studying sodium channel function and developing therapeutic agents.

Eigenschaften

CAS-Nummer |

85188-73-4 |

|---|---|

Molekularformel |

C314H468N88O96S8 |

Molekulargewicht |

7268 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C314H468N88O96S8/c1-24-151(14)249(394-288(473)196(111-166-72-82-174(411)83-73-166)362-256(441)156(19)346-274(459)206(122-243(431)432)375-264(449)181(349-235(421)126-319)58-42-98-334-313(329)330)304(489)348-158(21)255(440)361-189(86-91-228(322)414)308(493)399-100-45-61-223(399)300(485)358-188(88-93-242(429)430)270(455)372-204(120-233(327)419)284(469)391-220(143-505)297(482)392-247(149(10)11)303(488)379-195(110-165-70-80-173(410)81-71-165)277(462)356-187(87-92-241(427)428)271(456)385-214(137-499)291(476)347-155(18)254(439)354-185(84-89-226(320)412)268(453)371-203(119-232(326)418)283(468)382-213(136-404)290(475)366-194(109-164-68-78-172(409)79-69-164)278(463)388-219(142-504)296(481)374-202(118-231(325)417)282(467)377-207(123-244(433)434)285(470)364-191(105-147(6)7)275(460)390-221(144-506)298(483)398-253(160(23)406)306(491)360-183(57-37-41-97-318)267(452)370-200(116-229(323)415)261(446)338-130-236(422)344-154(17)258(443)397-252(159(22)405)307(492)383-212(135-403)262(447)341-133-239(425)352-193(108-163-66-76-171(408)77-67-163)276(461)387-217(140-502)293(478)357-186(85-90-227(321)413)269(454)367-197(113-167-127-336-177-52-32-30-50-175(167)177)279(464)363-190(104-146(4)5)259(444)339-131-237(423)350-179(54-34-38-94-315)263(448)365-192(107-162-64-74-170(407)75-65-162)260(445)340-132-240(426)353-201(117-230(324)416)273(458)345-157(20)257(442)384-215(138-500)294(479)368-198(114-168-128-337-178-53-33-31-51-176(168)178)280(465)389-216(139-501)292(477)355-182(56-36-40-96-317)266(451)376-208(124-245(435)436)287(472)380-210(106-148(8)9)309(494)400-101-46-62-224(400)301(486)378-209(125-246(437)438)286(471)373-205(121-234(328)420)289(474)393-248(150(12)13)310(495)402-103-47-63-225(402)302(487)395-250(152(15)25-2)305(490)359-184(59-43-99-335-314(331)332)272(457)396-251(153(16)26-3)311(496)401-102-44-60-222(401)299(484)342-134-238(424)351-180(55-35-39-95-316)265(450)386-218(141-503)295(480)369-199(115-169-129-333-145-343-169)281(466)381-211(312(497)498)112-161-48-28-27-29-49-161/h27-33,48-53,64-83,127-129,145-160,179-225,247-253,336-337,403-411,499-506H,24-26,34-47,54-63,84-126,130-144,315-319H2,1-23H3,(H2,320,412)(H2,321,413)(H2,322,414)(H2,323,415)(H2,324,416)(H2,325,417)(H2,326,418)(H2,327,419)(H2,328,420)(H,333,343)(H,338,446)(H,339,444)(H,340,445)(H,341,447)(H,342,484)(H,344,422)(H,345,458)(H,346,459)(H,347,476)(H,348,489)(H,349,421)(H,350,423)(H,351,424)(H,352,425)(H,353,426)(H,354,439)(H,355,477)(H,356,462)(H,357,478)(H,358,485)(H,359,490)(H,360,491)(H,361,440)(H,362,441)(H,363,464)(H,364,470)(H,365,448)(H,366,475)(H,367,454)(H,368,479)(H,369,480)(H,370,452)(H,371,453)(H,372,455)(H,373,471)(H,374,481)(H,375,449)(H,376,451)(H,377,467)(H,378,486)(H,379,488)(H,380,472)(H,381,466)(H,382,468)(H,383,492)(H,384,442)(H,385,456)(H,386,450)(H,387,461)(H,388,463)(H,389,465)(H,390,460)(H,391,469)(H,392,482)(H,393,474)(H,394,473)(H,395,487)(H,396,457)(H,397,443)(H,398,483)(H,427,428)(H,429,430)(H,431,432)(H,433,434)(H,435,436)(H,437,438)(H,497,498)(H4,329,330,334)(H4,331,332,335)/t151-,152-,153-,154-,155-,156-,157-,158-,159+,160+,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,221-,222-,223-,224-,225-,247-,248-,249-,250-,251-,252-,253-/m0/s1 |

InChI-Schlüssel |

LIADEXHEXSFMHO-VDWRLGPPSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CN |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)

![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)